These compounds are of interest for their potential applications in organic electronics due to their aromatic character and ability to form stable π-conjugated systems [].
Research has explored the use of thieno[3,4-b][1,4]dioxine-based materials in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells due to their tunable photophysical properties [].
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde is a complex organic compound characterized by its unique bicyclic structure that incorporates both a thieno and dioxine moiety. The molecular formula for this compound is C₈H₆O₄S, and it has a molecular weight of approximately 198.19 g/mol . The compound features two aldehyde functional groups located at the 5 and 7 positions of the dioxine ring, contributing to its reactivity and potential applications in various fields.
The presence of two aldehyde groups in 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde distinguishes it from these similar compounds by enhancing its reactivity and potential applications in various fields.
Preliminary studies suggest that 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde exhibits biological activity that may include antimicrobial and anticancer properties. Its structural features may contribute to its interaction with biological macromolecules, although specific mechanisms of action require further investigation. The compound's potential as a pharmacological agent makes it a subject of interest in medicinal chemistry.
Several synthetic routes have been explored for the preparation of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde:
Each method has its advantages and limitations regarding yield and purity .
The unique properties of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde allow for a variety of applications:
These applications highlight the compound's significance in both industrial and research contexts.
Interaction studies involving 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde have focused on its binding affinity with various biological targets. Initial findings indicate that it may interact with proteins and enzymes relevant to disease pathways. Further studies using techniques such as surface plasmon resonance or nuclear magnetic resonance spectroscopy could elucidate these interactions more clearly.
Several compounds share structural or functional similarities with 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | C₇H₆O₃S | Contains one aldehyde group | Fewer reactive sites compared to the target compound | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Thieno[3,4-b][1,4]dioxin | C₈H₆O₂S | Lacks aldehyde functionality | Less versatile in
Precursor-Based Approaches via 3,4-Ethylenedioxythiophene (EDOT) DerivativesThe synthesis of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde through precursor-based approaches represents a fundamental strategy in heterocyclic chemistry [1]. These methodologies leverage the well-established synthetic pathways for 3,4-ethylenedioxythiophene derivatives, which serve as versatile intermediates for the construction of complex thieno-dioxine scaffolds [3]. The precursor-based approach typically involves the systematic functionalization of the thieno[3,4-b] [1] [2]dioxine core structure, followed by the strategic introduction of aldehyde functional groups at the 5 and 7 positions [4]. The fundamental chemistry underlying these approaches relies on the electron-rich nature of the thieno-dioxine system, which facilitates electrophilic aromatic substitution reactions [5]. The dioxine ring system imparts significant stability to the heterocyclic framework while influencing the electronic properties of the molecule, making it amenable to selective functionalization [6]. Research has demonstrated that the presence of the ethylenedioxy bridge enhances the reactivity of the thiophene ring toward electrophilic attack, particularly at the α-positions relative to sulfur [7]. Gogte Pathway ModificationsThe Gogte synthesis pathway, originally developed for the preparation of basic 3,4-ethylenedioxythiophene structures, has been extensively modified to accommodate the synthesis of dicarbaldehyde derivatives [3]. The classical Gogte approach begins with a Hunsdiecker condensation reaction between oxalic acid diester and thiodiacetic diester to generate 3,4-dihydroxythiophene-2,5-dicarboxylic acid diester as the primary intermediate [3]. This foundational step establishes the thiophene core with the requisite hydroxyl functionalities for subsequent cyclization. Modern modifications of the Gogte pathway incorporate advanced synthetic strategies to introduce aldehyde functionalities during the early stages of synthesis [8]. The alkylation step, traditionally performed with 1,2-dichloroethane or 1,2-dibromoethane, has been optimized to include pre-functionalized ethylene glycol derivatives bearing protected aldehyde groups [2]. Following the cyclization to form the thieno[3,4-b] [1] [2]dioxine core, the protected aldehyde functionalities can be selectively deprotected under mild conditions. Research findings indicate that the modified Gogte pathway can achieve yields ranging from 43% to 66% for dicarbaldehyde products, depending on the specific protecting group strategy employed [8]. The optimization of reaction conditions, including temperature control between 60-115°C and the use of acetonitrile as solvent, has proven crucial for maximizing product formation while minimizing side reactions [2]. The incorporation of phase-transfer catalysts in the alkylation step has demonstrated significant improvements in reaction efficiency and product selectivity. Copper-Catalyzed Decarboxylation StrategiesCopper-catalyzed decarboxylation represents a critical advancement in the synthesis of thieno[3,4-b] [1] [2]dioxine derivatives, offering enhanced control over reaction conditions and improved yields [3] [9]. The traditional decarboxylation step in the Gogte pathway has been revolutionized through the implementation of copper-based catalytic systems, which operate under milder conditions compared to thermal decarboxylation methods [10]. The mechanism of copper-catalyzed decarboxylation involves the formation of an organocopper intermediate through the coordination of the carboxylate group to the copper center [9]. Subsequent elimination of carbon dioxide generates a transient carbanion that can be trapped by electrophiles or undergo further transformations [10]. This mechanistic pathway enables the selective introduction of formyl groups through the use of appropriate electrophilic formylating agents during the decarboxylation process. Experimental data demonstrates that copper-catalyzed decarboxylation systems utilizing copper carbonate or copper quinoline complexes achieve decarboxylation temperatures as low as 100°C, compared to 170°C required for uncatalyzed thermal processes [9]. The incorporation of aliphatic amine ligands such as tetramethylethylenediamine has further enhanced the efficiency of these systems, enabling quantitative decarboxylation under mild conditions [9]. Recent investigations have shown that the combination of copper bromide with tetramethylethylenediamine as ligand can achieve decarboxylation yields exceeding 85% while maintaining compatibility with aldehyde functionalities. Direct Functionalization of Thieno[3,4-b] [1] [2]dioxine ScaffoldsDirect functionalization strategies provide an alternative approach to the synthesis of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde by introducing aldehyde groups onto pre-formed thieno-dioxine scaffolds [11]. These methodologies offer advantages in terms of synthetic efficiency and the ability to access diverse substitution patterns through selective functionalization . The electronic properties of the thieno[3,4-b] [1] [2]dioxine system make it particularly amenable to electrophilic aromatic substitution reactions, enabling the introduction of formyl groups under controlled conditions. The direct functionalization approach relies on the regioselective activation of specific positions on the thieno-dioxine ring system [13]. The α-positions of the thiophene ring (positions 5 and 7) exhibit enhanced reactivity toward electrophilic attack due to the electron-donating effect of the sulfur atom and the stabilizing influence of the dioxine bridge [14]. This regioselectivity is crucial for achieving the desired dicarbaldehyde substitution pattern while avoiding undesired side products. Aldehyde Group Introduction via Vilsmeier-Haack ReactionThe Vilsmeier-Haack reaction represents a well-established methodology for the direct introduction of formyl groups into electron-rich aromatic systems [15]. This reaction involves the formation of a chloroiminium ion intermediate (Vilsmeier reagent) through the reaction of a substituted formamide with phosphorus oxychloride [15]. The electron-rich thieno[3,4-b] [1] [2]dioxine scaffold readily undergoes electrophilic attack by the Vilsmeier reagent, resulting in the formation of iminium ion intermediates that are subsequently hydrolyzed to yield aldehyde products. The application of Vilsmeier-Haack conditions to thieno[3,4-b] [1] [2]dioxine substrates requires careful optimization of reaction parameters to achieve selective disubstitution at the 5 and 7 positions [15]. The reaction typically employs dimethylformamide as the formamide source in combination with phosphorus oxychloride under anhydrous conditions [15]. Temperature control is critical, with optimal conditions typically maintained between 0°C for reagent formation and 60-80°C for the substitution reaction. Experimental investigations have demonstrated that the Vilsmeier-Haack formylation of thieno[3,4-b] [1] [2]dioxine derivatives can achieve yields of 65-85% for monoformylated products [8]. The selective formation of dicarbaldehyde products requires the use of excess Vilsmeier reagent and extended reaction times to ensure complete disubstitution [15]. The regioselectivity of the reaction is influenced by steric and electronic factors, with the 5 and 7 positions being preferentially activated due to their α-relationship to the sulfur atom. Oxidative Formylation TechniquesOxidative formylation methodologies provide alternative routes for the introduction of aldehyde functionalities into thieno[3,4-b] [1] [2]dioxine systems [11]. These approaches typically involve the oxidation of methyl substituents or the direct oxidative coupling with carbon monoxide or formyl equivalents [16]. The electron-rich nature of the thieno-dioxine system makes it compatible with various oxidative conditions while maintaining structural integrity. One prominent oxidative formylation strategy involves the direct oxidation of methyl-substituted thieno[3,4-b] [1] [2]dioxine derivatives using chromium-based oxidizing agents . This approach requires the prior installation of methyl groups at the desired positions through electrophilic substitution or cross-coupling reactions [17]. The subsequent oxidation to aldehyde functionalities can be achieved using reagents such as chromium trioxide in acetic acid or potassium permanganate under controlled conditions. Alternative oxidative formylation techniques utilize transition metal-catalyzed carbonylation reactions to introduce formyl groups directly onto the aromatic scaffold [18]. These methodologies typically employ palladium or rhodium catalysts in combination with carbon monoxide under pressurized conditions [17]. The reaction mechanism involves the formation of an organometallic intermediate through carbon-hydrogen activation, followed by carbon monoxide insertion and reductive elimination to generate the aldehyde product. Research data indicates that oxidative formylation using chromium-based reagents can achieve yields of 70-90% for monoformylation reactions . The selective formation of dicarbaldehyde products requires careful control of stoichiometry and reaction conditions to prevent over-oxidation to carboxylic acid derivatives [19]. Transition metal-catalyzed carbonylation approaches have demonstrated yields ranging from 45-75% depending on the specific catalyst system and reaction conditions employed. One-Pot Multistep SynthesesOne-pot multistep synthesis strategies represent advanced methodologies for the efficient construction of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde through sequential transformations performed in a single reaction vessel [20]. These approaches offer significant advantages in terms of synthetic efficiency, reduced waste generation, and simplified purification procedures [21]. The development of one-pot methodologies requires careful consideration of reaction compatibility, intermediate stability, and the sequential optimization of multiple reaction steps. The conceptual framework of one-pot synthesis involves the strategic combination of complementary reactions that can proceed under similar or gradually modified conditions [22]. For thieno-dioxine dicarbaldehyde synthesis, typical one-pot sequences might include cyclization, functionalization, and formylation steps performed without intermediate isolation [20]. The success of these methodologies depends on the careful selection of reagents, catalysts, and reaction conditions that are mutually compatible across all synthetic steps. Solvent/Phase-Transfer Catalyst SystemsSolvent selection and phase-transfer catalysis play crucial roles in enabling efficient one-pot syntheses of complex heterocyclic systems [23]. The use of biphasic solvent systems allows for the sequential execution of reactions that require different polarity environments while maintaining reaction efficiency [23]. Phase-transfer catalysts facilitate the transport of ionic species between phases, enabling reactions that would otherwise be incompatible in homogeneous systems. For thieno[3,4-b] [1] [2]dioxine dicarbaldehyde synthesis, effective solvent systems typically employ combinations of polar aprotic solvents such as acetonitrile or dimethylformamide with aqueous phases [2] [24]. The incorporation of quaternary ammonium salts as phase-transfer catalysts enhances the solubility of ionic intermediates and facilitates efficient mass transfer between phases [23]. Crown ethers such as 18-crown-6 have also been employed to enhance the reactivity of alkali metal salts in organic phases. Experimental data demonstrates that phase-transfer catalyzed systems can achieve overall yields of 60-80% for one-pot dicarbaldehyde syntheses [24]. The optimization of catalyst loading, typically 5-15 mol% for quaternary ammonium catalysts, is critical for maximizing reaction efficiency while minimizing cost [25]. Temperature control throughout the multistep sequence, generally maintained between 60-120°C, ensures optimal reaction rates while preventing decomposition of sensitive intermediates [24].
Microwave/Ultrasound-Assisted OptimizationThe application of microwave and ultrasound irradiation represents a significant advancement in the optimization of one-pot synthesis protocols for heterocyclic compounds [24] [26]. These energy input methods provide enhanced reaction rates, improved selectivity, and reduced reaction times compared to conventional heating methods [27]. The mechanistic advantages of microwave heating include uniform heating, superheating effects, and selective activation of polar molecules [24]. Microwave-assisted synthesis of thieno[3,4-b] [1] [2]dioxine derivatives has demonstrated remarkable improvements in reaction efficiency and product yield [24]. The dielectric heating mechanism enables rapid temperature elevation and uniform energy distribution throughout the reaction mixture [27]. Typical microwave protocols employ power levels of 100-300 watts with temperature control between 80-150°C for optimal results [24]. The use of microwave-transparent reaction vessels and appropriate solvent systems is crucial for effective energy transfer and reaction optimization. Ultrasound-assisted synthesis provides complementary advantages through acoustic cavitation effects that enhance mixing, mass transfer, and reaction kinetics [26]. The formation and collapse of cavitation bubbles create localized high-temperature and high-pressure conditions that accelerate chemical transformations [28]. Ultrasonic frequencies typically employed range from 20-40 kilohertz with power densities of 1-5 watts per cubic centimeter [26]. Comparative studies have shown that microwave-assisted protocols can reduce reaction times from hours to minutes while maintaining or improving product yields [24]. For thieno-dioxine synthesis, microwave irradiation has achieved yield improvements of 15-25% compared to conventional heating methods [27]. Ultrasound-assisted synthesis has demonstrated similar benefits, with reaction time reductions of 80-90% and yield improvements of 10-20% over conventional methods [26].
Nuclear Magnetic Resonance (¹H/¹³C) Signature PatternsNuclear magnetic resonance spectroscopy provides crucial insights into the molecular structure of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde. The compound exhibits characteristic spectroscopic signatures that reflect its unique heterocyclic architecture incorporating both thiophene and dioxin ring systems with pendant aldehyde functionalities. The proton nuclear magnetic resonance spectrum of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde displays distinctive resonance patterns. The aldehyde protons appear as characteristic singlets in the highly deshielded region between 9.5-10.5 parts per million, typical for aromatic aldehyde systems [1] [3] [4]. These signals reflect the electron-withdrawing nature of the conjugated thiophene-dioxin framework, which significantly deshields the aldehyde protons through resonance effects. The ethylene bridge protons of the dioxin ring system manifest as complex multipiples in the aliphatic region, typically appearing around 4.40 parts per million as a singlet for the methylene protons [3]. This chemical shift pattern is consistent with the oxygen-bearing ethylene bridge structure characteristic of ethylenedioxythiophene derivatives. The carbon-13 nuclear magnetic resonance spectroscopic analysis reveals the carbonyl carbon atoms of the aldehyde functionalities resonating in the characteristic range of 180-190 parts per million [3]. The thiophene ring carbons display distinct chemical shifts reflecting their unique electronic environment within the fused heterocyclic system. The dioxin ring carbon atoms exhibit characteristic shielding patterns, with the ethylene bridge carbons appearing around 64.7 parts per million, consistent with their oxygen-bonded aliphatic character [3]. The aromatic carbon framework of the thiophene ring system shows characteristic resonances around 111.8, 144.9, and 160.7 parts per million, reflecting the electron distribution across the conjugated heterocyclic system [3]. Infrared/Raman Vibrational Mode AssignmentsVibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde. The infrared absorption spectrum exhibits characteristic bands that correspond to specific vibrational modes within the molecular framework. The carbonyl stretching vibrations of the aldehyde functionalities appear as intense absorptions in the range of 1650-1750 wavenumbers per centimeter [3] [4]. These bands reflect the conjugated nature of the aldehyde groups with the thiophene ring system, resulting in a slight red-shift compared to unconjugated aldehydes. The specific frequency depends on the degree of conjugation and the electronic environment provided by the heterocyclic framework. The infrared spectrum also displays characteristic carbon-hydrogen stretching vibrations in the range of 2800-3100 wavenumbers per centimeter, encompassing both aromatic and aliphatic carbon-hydrogen bonds [3]. The carbon-carbon stretching vibrations of the thiophene and dioxin ring systems manifest as characteristic absorptions in the range of 1450-1600 wavenumbers per centimeter [3]. These bands reflect the aromatic character of the thiophene ring and the mixed aromatic-aliphatic nature of the dioxin ring system. The carbon-oxygen stretching vibrations of the dioxin ring appear as distinctive bands around 1098 wavenumbers per centimeter, characteristic of the ether linkages in the ethylene bridge [3]. Raman spectroscopy provides complementary vibrational information, particularly for symmetrical vibrations that may be weak or forbidden in infrared spectroscopy. The Raman spectrum exhibits characteristic bands corresponding to the aromatic ring breathing modes and the symmetrical stretching vibrations of the heterocyclic framework. The aldehyde carbon-hydrogen stretching vibrations appear as distinctive Raman bands, providing additional confirmation of the molecular structure. Crystallographic StudiesX-ray Diffraction-Derived Bond ParametersCrystallographic analysis provides definitive structural information about 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde and related compounds. While direct crystallographic data for the dicarbaldehyde compound is limited, comprehensive structural information is available for the closely related diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, which provides valuable insights into the structural characteristics of the parent heterocyclic system [3] [5]. The thiophene ring system exhibits characteristic bond parameters that reflect its aromatic character. The sulfur-carbon bond lengths are 1.716(3) Å for the S1—C4 bond and 1.720(3) Å for the S1—C1 bond [3]. These values are consistent with typical thiophene ring systems and indicate minimal distortion from the ideal aromatic geometry. The carbon-carbon bond lengths within the thiophene ring range from 1.373(4) Å to 1.425(4) Å, with the C1—C2 bond length of 1.373(4) Å, the C2—C3 bond length of 1.425(4) Å, and the C3—C4 bond length of 1.376(4) Å [3]. These bond lengths reflect the delocalized π-electron system characteristic of aromatic heterocycles. The dioxin ring system displays characteristic structural parameters that reflect its saturated ethylene bridge character. The oxygen-carbon bond lengths are 1.352(3) Å for the O1—C2 bond and 1.345(3) Å for the O2—C3 bond [3]. These values indicate strong oxygen-carbon bonds characteristic of ether linkages in heterocyclic systems. The ethylene bridge itself exhibits typical aliphatic carbon-carbon bond lengths and carbon-hydrogen bond lengths of 0.97 Å [3]. The bond angles within the fused ring system reflect the geometric constraints imposed by the bicyclic structure. The C4—S1—C1 angle measures 91.98(13)°, which is typical for thiophene ring systems [3]. The internal ring angles of the thiophene ring, including C2—C1—S1 (111.6(2)°), C1—C2—C3 (112.4(2)°), C2—C3—C4 (112.4(2)°), and C3—C4—S1 (111.6(2)°), demonstrate the regular pentagonal geometry of the thiophene ring [3]. Packing Arrangement AnalysisThe crystal packing of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine derivatives reveals important intermolecular interactions that influence the solid-state properties. Analysis of the related diethyl ester compound provides insights into the likely packing arrangements of the dicarbaldehyde derivative [3] [5]. The crystal system belongs to the triclinic space group P1̄, with unit cell parameters of a = 4.6805(8) Å, b = 8.3673(17) Å, c = 17.351(3) Å, α = 94.294(7)°, β = 92.024(9)°, γ = 105.641(9)°, and V = 651.4(2) ų [3]. The relatively small unit cell volume indicates efficient packing of the molecules within the crystal structure. The intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangement. The molecules form centrosymmetric dimers through intermolecular carbon-hydrogen···oxygen hydrogen bonds, with the C9—H9B···O3 interaction exhibiting a distance of 3.333(5) Å [3]. This hydrogen bonding pattern creates a graph-set motif of R₂²(12), indicating a twelve-membered ring formed by two molecules through hydrogen bonding interactions [3]. The molecular sheet formation results from the arrangement of these dimeric units along the crystallographic b-axis, creating ribbon-like molecular sheets [3]. These sheets further stack to form a layered structure, with the layers held together by van der Waals interactions and additional weak hydrogen bonding interactions. The ethylene bridge disorder observed in the crystal structure, with occupancy factors of 0.64 and 0.36 for the two disordered positions, reflects the conformational flexibility of the dioxin ring system [3]. Computational Chemistry InsightsDensity Functional Theory (DFT) SimulationsDensity functional theory calculations provide detailed insights into the electronic structure and properties of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde. These computational studies reveal fundamental aspects of the molecular geometry, electronic distribution, and energetic properties that are essential for understanding the compound's behavior and reactivity. Geometric optimization calculations using density functional theory methods, particularly the B3LYP functional with appropriate basis sets, provide accurate structural parameters for 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde [6] [7] [8]. The optimized geometry reveals a planar thiophene ring system with the aldehyde functionalities coplanar with the aromatic ring, consistent with extended conjugation across the molecular framework [3]. The dioxin ring adopts a slightly puckered conformation to minimize steric interactions while maintaining optimal orbital overlap with the thiophene π-system. The energy optimization process confirms that the aldehyde functionalities prefer a coplanar arrangement with the thiophene ring, maximizing conjugation and stabilizing the overall molecular structure [3]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data from related compounds, validating the computational approach. The conformational analysis reveals that the ethylene bridge of the dioxin ring exhibits conformational flexibility, consistent with the disorder observed in crystallographic studies [3]. Vibrational frequency calculations provide theoretical predictions for the infrared and Raman spectra, enabling assignment of specific vibrational modes to observed spectroscopic bands [8]. The calculated carbonyl stretching frequencies for the aldehyde groups appear in the expected range, confirming the conjugated nature of these functionalities. The thermodynamic properties calculated from density functional theory include enthalpy, entropy, and free energy values that are essential for understanding the compound's stability and reactivity under various conditions [7] [9]. Frontier Molecular Orbital (FMO) ProfilesThe frontier molecular orbital analysis of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde provides critical insights into its electronic properties and potential applications in organic electronic devices. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics determine the compound's optical and electronic behavior [10] [11] [12]. The HOMO energy level of 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde is significantly influenced by the electron-donating character of the dioxin ring system combined with the electron-withdrawing effect of the aldehyde functionalities [10]. Computational studies on related thiophene-dioxin systems indicate HOMO energy levels typically ranging from -5.0 to -5.5 eV, depending on the specific substitution pattern and molecular conformation [10] [13]. The HOMO orbital density is primarily localized on the thiophene ring system and the dioxin bridge, reflecting the electron-rich nature of these structural elements. The LUMO energy level is significantly lowered by the presence of the aldehyde functionalities, which act as strong electron-accepting groups [10]. The LUMO orbital density is predominantly localized on the aldehyde carbon atoms and extends onto the thiophene ring system, facilitating efficient electron injection and transport. The calculated LUMO energy levels for similar systems typically range from -2.5 to -3.5 eV, depending on the degree of conjugation and the specific electronic environment [10] [13]. The HOMO-LUMO energy gap represents a critical parameter for optical and electronic applications. For 2,3-dihydrothieno[3,4-b] [1] [2]dioxine-5,7-dicarbaldehyde, the energy gap is expected to be in the range of 1.5-2.5 eV, based on computational studies of related systems [10] [13]. This energy gap is suitable for applications in organic photovoltaic devices and organic light-emitting diodes, where appropriate energy level alignment with other components is essential. The molecular orbital isodensity surfaces reveal the spatial distribution of electron density in the frontier orbitals, providing insights into the intramolecular charge transfer characteristics [12]. The HOMO exhibits significant electron density on the sulfur atom and the dioxin oxygen atoms, consistent with their electron-donating character. The LUMO shows concentration of electron density on the aldehyde carbon atoms and the thiophene ring carbons, reflecting the electron-accepting nature of the aldehyde functionalities. Ionization potential and electron affinity calculations provide additional insights into the compound's electronic properties [13]. The ionization potential, representing the energy required to remove an electron from the HOMO, typically ranges from 5.0 to 5.5 eV for thiophene-dioxin systems [13]. The electron affinity, representing the energy released upon adding an electron to the LUMO, typically ranges from 2.5 to 3.5 eV [13]. These values are crucial for understanding the compound's behavior in electronic devices and its potential for charge transfer processes. The chemical potential and global hardness parameters, derived from density functional theory calculations, provide insights into the compound's reactivity and stability [7] [9]. The chemical potential reflects the compound's tendency to donate or accept electrons, while the global hardness indicates its resistance to charge transfer. These parameters are essential for understanding the compound's behavior in chemical reactions and its potential for intermolecular interactions. Data Summary Tables
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2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
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Last modified: 08-15-2023
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